molecular formula C11H8Cl2N2OS B3036239 (2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone CAS No. 339021-41-9

(2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone

Cat. No.: B3036239
CAS No.: 339021-41-9
M. Wt: 287.2 g/mol
InChI Key: ZICHYLNWNAHFTK-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone is a synthetic organic compound that features a thiazole ring, a phenyl ring with two chlorine substituents, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone typically involves the formation of the thiazole ring followed by the introduction of the phenyl and methylamino groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide can yield the thiazole ring, which is then further modified to introduce the methylamino group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, enhancing the overall process .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone involves its interaction with specific molecular targets. The thiazole ring and the phenyl group with chlorine substituents can interact with enzymes or receptors, modulating their activity. The methylamino group may also play a role in binding to biological targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and phenyl-substituted thiazoles. Examples include:

  • (2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-4-yl)methanone
  • (2,4-Dichlorophenyl)(2-(ethylamino)-1,3-thiazol-5-yl)methanone

Uniqueness

The uniqueness of (2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone lies in its specific substitution pattern and the presence of both the thiazole and phenyl rings. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[2-(methylamino)-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-14-11-15-5-9(17-11)10(16)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICHYLNWNAHFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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